molecular formula C9H21NO2 B1314097 N-(2,2-diethoxyethyl)propan-2-amine CAS No. 69128-20-7

N-(2,2-diethoxyethyl)propan-2-amine

Cat. No.: B1314097
CAS No.: 69128-20-7
M. Wt: 175.27 g/mol
InChI Key: XOWDBJSISGDDDF-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)propan-2-amine (CAS 69128-20-7) is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . This compound serves as a versatile and valuable synthon in organic synthesis due to its two primary functional groups: a secondary amine and a diethyl acetal . The secondary amine, specifically an N-isopropyl group, provides a site of nucleophilicity and basicity, enabling reactions such as alkylation and acylation . The diethyl acetal group acts as a protected form of an aldehyde, which is stable under basic conditions but can be easily hydrolyzed under acidic conditions to unmask the reactive aldehyde functionality . This bifunctional nature allows researchers to first perform transformations at the amine site and later deprotect the acetal to reveal an aldehyde for subsequent condensation or other reactions, making it a powerful building block for constructing complex molecular architectures . This reagent is particularly useful in strategic synthetic routes. It can be synthesized via reductive amination of 2,2-diethoxyethanal with propan-2-amine or through an N-alkylation of propan-2-amine with 2-bromo-1,1-diethoxyethane . Furthermore, the diethyl acetal moiety is a key feature in compounds used for designing peptidomimetics , which are small molecules that mimic the structure and function of peptides and are crucial in drug discovery for targeting protein-protein interactions . Researchers are advised to handle this compound with appropriate safety precautions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-diethoxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-10-8(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDBJSISGDDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500607
Record name N-(2,2-Diethoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69128-20-7
Record name N-(2,2-Diethoxyethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Functional Group Overview: the Amine and Diethyl Acetal Moieties

The chemical behavior and synthetic utility of N-(2,2-diethoxyethyl)propan-2-amine are dictated by its two primary functional groups: the isopropylamine (B41738) group and the diethyl acetal (B89532) group.

The secondary amine, specifically an N-isopropyl group, is a site of nucleophilicity and basicity. mnstate.edu The nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophiles. Typical reactions involving this amine functionality include alkylation, acylation, and reaction with aldehydes and ketones. mnstate.edu The presence of the bulky isopropyl group can sterically influence the reactivity of the amine.

The diethyl acetal group, -CH(OCH2CH3)2, is a protected form of an aldehyde. wikipedia.org Acetals are generally stable under neutral or basic conditions but are sensitive to acid. In the presence of an acid catalyst, the acetal can be hydrolyzed to reveal the parent aldehyde, in this case, aminoacetaldehyde. wikipedia.orgnih.gov This protecting group strategy is a cornerstone of organic synthesis, allowing for selective reactions at other parts of a molecule without affecting the aldehyde functionality. The ability to deprotect the acetal to an aldehyde under specific conditions is a key feature of this compound's synthetic utility.

Strategic Importance As a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. N-(2,2-diethoxyethyl)propan-2-amine is a valuable synthon due to its bifunctional nature, offering two distinct points for chemical modification.

The amine functionality allows for the introduction of this molecule into larger structures through the formation of carbon-nitrogen bonds. For instance, it can react with acyl chlorides or anhydrides to form amides, or with alkyl halides to form tertiary amines. mnstate.edu These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.

Simultaneously, the diethyl acetal (B89532) group serves as a masked aldehyde. This allows for transformations at the amine nitrogen without affecting the latent aldehyde. Once the desired modifications at the amine are complete, the acetal can be hydrolyzed to unmask the aldehyde functionality. This aldehyde can then undergo a variety of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions to form new carbon-carbon bonds. This dual reactivity makes this compound a versatile tool for the construction of complex molecular architectures.

Conceptual Framework and Research Scope for Aminoacetal Chemistry

Direct Synthesis Approaches

Direct methods for the formation of the this compound core structure offer a convergent approach to the target molecule.

Reductive Amination Routes to this compound Core

Reductive amination stands as a prominent method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 2,2-diethoxyethanal with propan-2-amine (isopropylamine) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and outcomes. For instance, sodium borohydride supported on alumina (B75360) has been reported as an efficient and environmentally benign reagent for the reduction of aldehydes and ketones. researchgate.net While specific conditions for the reductive amination of 2,2-diethoxyethanal with isopropylamine (B41738) are not extensively detailed in the provided results, the general principles of this reaction are well-established in organic synthesis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials.

A typical reaction scheme is as follows:

2,2-Diethoxyethanal + Propan-2-amine → [Intermediate Imine] → this compound

The efficiency of this route is dependent on the stability of the intermediate imine and the effectiveness of the reducing agent.

N-Alkylation Strategies Utilizing Propane-2-amine with Acetal-Containing Electrophiles

An alternative direct approach is the N-alkylation of propan-2-amine with a suitable electrophile containing the 2,2-diethoxyethyl moiety. A key electrophile for this purpose is 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). nih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbon bearing the bromine atom, leading to the formation of a carbon-nitrogen bond and the desired product.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The choice of solvent and base, as well as the reaction temperature, are critical parameters to optimize for achieving high yields.

A general representation of this N-alkylation reaction is:

Propan-2-amine + 2-Bromo-1,1-diethoxyethane → this compound + HBr

Synthesis via Precursor Transformation

The synthesis of this compound can also be accomplished through the modification of a pre-existing aminoacetal or by introducing the acetal group at a later stage of the synthetic sequence.

Utilization of 2,2-Diethoxyethylamine (Aminoacetaldehyde Diethyl Acetal) in C-N Bond Formation

A versatile precursor for this synthetic strategy is 2,2-diethoxyethylamine, also known as aminoacetaldehyde diethyl acetal. nih.govchemicalbook.com This primary amine can undergo various C-N bond-forming reactions to introduce the isopropyl group. One common method is the reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base.

The reaction proceeds via nucleophilic substitution, where the amino group of 2,2-diethoxyethylamine attacks the electrophilic carbon of the isopropyl halide.

2,2-Diethoxyethylamine + Isopropyl Halide → this compound + HX (X = Br, I)

Another approach involves the reductive amination of acetone (B3395972) with 2,2-diethoxyethylamine, following a similar principle as described in section 2.1.1.

Acetalization Reactions for Introducing the 2,2-Diethoxyethyl Group

This strategy involves the formation of the acetal functionality on a precursor that already contains the N-isopropyl group. A suitable starting material for this approach is N-isopropylethanolamine. sigmaaldrich.comchemspider.com The hydroxyl group of N-isopropylethanolamine can be oxidized to the corresponding aldehyde, which is then subjected to an acetalization reaction with ethanol (B145695) in the presence of an acid catalyst.

Alternatively, a more direct acetalization can be explored, although this may present challenges in terms of selectivity and reaction conditions. A patented process for the preparation of high molecular weight acetals involves reacting an aldehyde with an alcohol in the presence of an acidic acetalization catalyst and an anhydrous salt to adsorb the water of reaction at temperatures below the boiling point of the mixture. google.com

Optimization of Synthetic Conditions and Yields in this compound Preparation

The optimization of synthetic conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically investigated include:

Reactant Stoichiometry: The molar ratio of the amine to the aldehyde or electrophile can significantly impact the reaction outcome, particularly in preventing side reactions such as dialkylation.

Choice of Reducing Agent (for Reductive Amination): The reactivity and selectivity of the reducing agent are crucial. Milder reagents like sodium triacetoxyborohydride are often preferred for their selectivity and tolerance of a wider range of functional groups.

Catalyst Selection (for Acetalization): The type and amount of acid catalyst used in acetalization reactions can influence the reaction rate and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and the ease of product isolation.

Temperature: Controlling the reaction temperature is essential to balance the reaction rate with the stability of the reactants and products. For instance, in the preparation of high molecular weight acetals, maintaining a low temperature is critical to prevent the decomposition of the acetal. google.com

Work-up and Purification: Proper work-up procedures are necessary to remove unreacted starting materials, byproducts, and catalysts. Purification techniques such as distillation or chromatography are often employed to obtain the final product in high purity.

A study on the synthesis of a related compound, N,N-diethyl-N-aminopropylpoly(oxyethylene)amine, highlighted the critical role of catalyst concentration in minimizing by-product formation. chalmers.se This underscores the importance of fine-tuning reaction parameters for optimal results.

Below is a table summarizing the key synthetic strategies and their typical components:

Synthetic Strategy Key Reactants Key Reagents/Catalysts Primary Bond Formation
Reductive Amination 2,2-Diethoxyethanal, Propan-2-amineSodium Borohydride, Sodium TriacetoxyborohydrideC-N
N-Alkylation Propan-2-amine, 2-Bromo-1,1-diethoxyethaneBase (e.g., K₂CO₃, Et₃N)C-N
Precursor Alkylation 2,2-Diethoxyethylamine, Isopropyl HalideBaseC-N
Acetalization N-Isopropylethanolamine (after oxidation), EthanolAcid CatalystC-O

Analytical Spectroscopic Methods for Structural Elucidation in Synthetic Studies

The unambiguous determination of the structure of newly synthesized compounds is a cornerstone of chemical research. For this compound and its analogs, a combination of spectroscopic techniques is employed to confirm their molecular structure. These methods provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. acsgcipr.org Both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the isopropyl group protons, the methylene (B1212753) and methine protons of the diethoxyethyl group, and the amine proton. The splitting patterns of these signals, governed by the n+1 rule, would confirm the connectivity of the different fragments. For instance, the methine proton of the isopropyl group would appear as a multiplet due to coupling with the six methyl protons, which in turn would likely appear as a doublet. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: This method provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks would be observed for the methyl and methine carbons of the isopropyl group, the methylene and acetal carbons of the diethoxyethyl group, and the carbons of the ethoxy groups. docbrown.info The chemical shifts of these carbons are indicative of their electronic environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. docbrown.info Strong C-O stretching vibrations for the acetal group would be expected around 1050-1150 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the alkyl groups would be observed in the 2850-2960 cm⁻¹ region. docbrown.info

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of an ethoxy group or cleavage at the C-N bond, providing further evidence for the proposed structure. docbrown.info For instance, a prominent peak might be observed corresponding to the loss of a methyl group from the isopropyl moiety.

To illustrate the application of these techniques, the following tables present the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.0d6H-CH(CH₃ )₂
~1.2t6H-O-CH₂-CH₃
~2.6d2H-NH-CH₂ -CH(OEt)₂
~2.8sept1H-CH (CH₃)₂
~3.5q4H-O-CH₂ -CH₃
~4.5t1H-CH₂-CH (OEt)₂
Variablebr s1H-NH -

d: doublet, t: triplet, q: quartet, sept: septet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~15-O-CH₂-C H₃
~23-CH(C H₃)₂
~48-C H(CH₃)₂
~52-NH-C H₂-CH(OEt)₂
~62-O-C H₂-CH₃
~102-CH₂-C H(OEt)₂

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
2850-2960StrongC-H Stretch (Alkyl)
1050-1150StrongC-O Stretch (Acetal)

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

m/zProposed Fragment
175[M]⁺
160[M - CH₃]⁺
130[M - OCH₂CH₃]⁺
102[CH(OCH₂CH₃)₂]⁺
72[CH₂=N⁺H-CH(CH₃)₂]
44[CH₃-CH=N⁺H₂]

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a nucleophilic center and a site of basicity, rendering it susceptible to a variety of chemical reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Nucleophilic Reactivity in C-X Bond Formation

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, capable of participating in substitution reactions to form new carbon-nitrogen bonds.

One of the most common transformations is N-alkylation , where the amine reacts with alkyl halides (R-X, where X is a halogen) in a nucleophilic substitution reaction. This reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. The reaction leads to the formation of a tertiary amine. It is important to note that the initial product is the corresponding ammonium (B1175870) salt, which is then deprotonated, often by excess amine in the reaction mixture, to yield the free tertiary amine. However, overalkylation to form a quaternary ammonium salt can be a competing reaction.

Similarly, the secondary amine can undergo N-arylation with aryl halides, typically catalyzed by a transition metal complex, such as palladium or copper. These cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful methods for the formation of C(aryl)-N bonds, leading to N-aryl-N-isopropylaminoacetaldehyde diethyl acetal derivatives.

The nucleophilic character of the amine also allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds, extending the carbon chain and introducing further functionality into the molecule.

Formation of Imine and Schiff Base Intermediates from this compound

The secondary amine functionality of this compound can react with aldehydes and ketones. However, unlike primary amines which form stable imines (Schiff bases), secondary amines upon reaction with carbonyl compounds form enamines or, under certain conditions, iminium ions. wikipedia.orgorganic-chemistry.org The initial nucleophilic addition of the secondary amine to the carbonyl group forms a carbinolamine intermediate. This intermediate can then dehydrate. Since the nitrogen of the secondary amine lacks a second proton to be eliminated to form a neutral imine, a proton is instead removed from an adjacent carbon atom, leading to the formation of an enamine.

Alternatively, under acidic conditions, the carbinolamine can be protonated and lose water to form a transient but highly reactive iminium ion . wikipedia.org These iminium ions are potent electrophiles and can participate in various intramolecular and intermolecular reactions. For instance, if the isopropyl group were replaced by a β-arylethyl group, the intermediate iminium ion could undergo a Pictet-Spengler reaction to form a tetrahydroisoquinoline ring system. wikipedia.org Similarly, N-acyl derivatives of such amines can undergo the Bischler-Napieralski reaction to yield dihydroisoquinolines. wikipedia.orgorganic-chemistry.org These reactions are pivotal in the synthesis of a wide range of alkaloids and other heterocyclic compounds.

Amidation and Acylation Reactions at the Amine Nitrogen

The nucleophilic nitrogen of this compound readily reacts with acylating agents to form amides. Common acylating agents include acyl chlorides and acid anhydrides.

The reaction with an acyl chloride (R-COCl) is typically rapid and exothermic. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, forming the corresponding N-acyl-N-(2,2-diethoxyethyl)propan-2-amine. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct.

Acid anhydrides ((RCO)₂O) can also be used for the acylation of this compound. The reaction mechanism is similar to that with acyl chlorides, with a carboxylate ion acting as the leaving group instead of a chloride ion. These amidation reactions are crucial for introducing carbonyl functionality adjacent to the nitrogen atom, which can influence the molecule's electronic properties and further reactivity.

ReactantAcylating AgentProduct
This compoundAcetyl chlorideN-acetyl-N-(2,2-diethoxyethyl)propan-2-amine
This compoundBenzoyl chlorideN-benzoyl-N-(2,2-diethoxyethyl)propan-2-amine
This compoundAcetic anhydrideN-acetyl-N-(2,2-diethoxyethyl)propan-2-amine

Reactivity of the Diethyl Acetal Functionality

The diethyl acetal group serves as a protected form of an aldehyde. This functionality is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde, which can then participate in a variety of chemical transformations.

Acid-Catalyzed Hydrolysis to Yield Acetaldehyde Equivalents from this compound

The most characteristic reaction of the diethyl acetal group is its acid-catalyzed hydrolysis . wikipedia.orgmasterorganicchemistry.com In the presence of aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid), the acetal is cleaved to regenerate the parent aldehyde and two equivalents of ethanol. In the case of this compound, hydrolysis yields N-isopropylaminoacetaldehyde.

The mechanism involves protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent protonation of the second ethoxy group and its elimination as another molecule of ethanol, leads to the formation of the aldehyde.

This hydrolysis is a key step in many synthetic applications of this compound, as it unmasks the reactive aldehyde functionality at a desired stage in a synthetic sequence. The liberated N-isopropylaminoacetaldehyde can then be used in various reactions, such as reductive aminations or condensations.

Transacetalization and Exchange Reactions

Under anhydrous acidic conditions, the diethyl acetal group can undergo transacetalization . This reaction involves the exchange of the ethoxy groups with other alkoxy groups from a different alcohol. For example, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst can lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative). This transformation is often driven to completion by the removal of ethanol from the reaction mixture.

Transacetalization can be a useful strategy for changing the protecting group on the aldehyde functionality or for introducing specific structural motifs into the molecule. The equilibrium nature of the reaction allows for the interchange of acetal protecting groups based on the reaction conditions and the relative amounts of the alcohols present.

ReagentReaction ConditionProduct
WaterAqueous Acid (e.g., HCl)N-isopropylaminoacetaldehyde
Ethylene GlycolAnhydrous Acid (e.g., p-TsOH)2-(1,3-dioxolan-2-yl)-N-isopropyl-ethanamine
Propan-1,2-diolAnhydrous Acid (e.g., p-TsOH)N-isopropyl-2-(4-methyl-1,3-dioxolan-2-yl)ethanamine

Reactions as a Protected Carbonyl Synthon

The acetal group in this compound serves as a protecting group for an aldehyde functionality. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in various carbonyl reactions. However, the true utility of this compound as a synthon often lies in reactions that occur prior to deprotection, leveraging the stability of the acetal under basic or neutral conditions.

The secondary amine can be engaged in a variety of reactions without affecting the acetal. For instance, it can be acylated, alkylated, or participate in other N-centered transformations. Subsequent hydrolysis of the acetal group on the modified product unmasks the aldehyde, providing a synthetic route to α-amino aldehydes with diverse N-substituents.

A general scheme for its use as a protected carbonyl synthon is the initial reaction at the nitrogen atom, followed by deprotection of the acetal to unmask the aldehyde functionality for subsequent transformations.

Table 1: Representative Reactions Utilizing the Protected Carbonyl Nature of Aminoacetals

Reaction TypeReagents & ConditionsProduct TypeGeneral Yields
N-AcylationAcid chloride, Et3N, CH2Cl2N-acyl aminoacetaldehydeHigh
N-SulfonylationSulfonyl chloride, pyridineN-sulfonyl aminoacetaldehydeGood to High
N-AlkylationAlkyl halide, K2CO3N-alkyl, N-isopropyl aminoacetaldehydeModerate to High

Note: Yields are generalized from reactions with analogous aminoacetals.

Intramolecular Cyclizations and Heterocycle Formation Driven by Amine-Acetal Reactivity

The presence of both a nucleophilic amine and a latent electrophilic carbonyl within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These transformations are typically triggered by acidic conditions, which facilitate the hydrolysis of the acetal to the corresponding amino-aldehyde, followed by an intramolecular condensation.

For example, treatment with a strong acid can lead to the in situ formation of an N-isopropylaminoacetaldehyde. This intermediate can then undergo intramolecular cyclization, potentially leading to the formation of substituted dihydropyrazines or other related heterocyclic systems upon reaction with another equivalent of the amino-aldehyde.

Furthermore, this compound can be a key precursor in multicomponent reactions for the synthesis of more complex heterocycles. For instance, in the presence of a suitable acid catalyst and another carbonyl compound or an alkyne, it can participate in cascade reactions to form substituted pyrroles or other five- and six-membered heterocyclic rings. rsc.org The isopropyl group on the nitrogen atom can influence the reaction pathway and the substitution pattern of the resulting heterocycle.

Table 2: Examples of Heterocycle Synthesis from Aminoacetal Precursors

Heterocycle TypeReactionReagents & Conditions
Substituted PyrrolesBF3-promoted cyclization with alkynesBF3·OEt2, alkyne
ImidazolesReaction with acid chlorides and subsequent cyclization1. Acyl chloride, Et3N; 2. NH4OAc, heat
DihydropyrazinesAcid-catalyzed self-condensationH+, heat

Note: These are representative reactions for aminoacetals and are expected to be applicable to this compound.

Regio- and Stereochemical Control in this compound Transformations

Achieving regio- and stereochemical control is a critical aspect of modern organic synthesis. In reactions involving this compound, these factors are primarily influenced by the nature of the reactants, catalysts, and reaction conditions.

Regioselectivity: In reactions where the unmasked amino-aldehyde is an intermediate, the regioselectivity is often dictated by the relative reactivity of the amine and the aldehyde. For example, in reactions with unsymmetrical reagents, the initial site of attack will depend on whether the reaction is initiated by the nucleophilic amine or by an electrophilic attack on the aldehyde. In multicomponent reactions, the sequence of bond formation is crucial for determining the final regiochemical outcome. For instance, in the synthesis of substituted pyrroles from α-amino acetals and alkynes, the regioselectivity is controlled by the initial addition of the enamine (formed from the amino-aldehyde) to the alkyne. rsc.org

Stereochemistry: When new stereocenters are formed in reactions involving this compound, the stereochemical outcome can be influenced by several factors. The bulky isopropyl group attached to the nitrogen can exert steric hindrance, directing incoming reagents to the less hindered face of a reactive intermediate. In cyclization reactions, the stereochemistry of the newly formed ring is governed by the transition state geometry, which can be influenced by the solvent, temperature, and the presence of a catalyst. For reactions involving chiral catalysts or auxiliaries, it is possible to achieve high levels of enantioselectivity or diastereoselectivity. The inherent chirality of a reactant or catalyst can create a diastereomeric transition state that favors the formation of one stereoisomer over the other.

While specific studies on the stereochemical control of reactions with this compound are not widely reported, general principles of asymmetric synthesis can be applied. For example, the use of chiral acids to catalyze intramolecular cyclizations could potentially lead to enantioenriched heterocyclic products.

N 2,2 Diethoxyethyl Propan 2 Amine As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Amine Derivatives and Analogues, including Polyfunctionalized Amines and Amino-Amido Ligands

The dual functionality of N-(2,2-diethoxyethyl)propan-2-amine serves as a strategic advantage in the synthesis of elaborate amine derivatives. The secondary amine can undergo standard transformations such as N-alkylation and acylation, while the latent aldehyde provides a site for subsequent carbon-carbon and carbon-nitrogen bond formation. This allows for the stepwise construction of polyfunctionalized amines and amino-amido ligands.

The synthesis of complex amine derivatives can be achieved through a variety of methods. For instance, N-alkylation of aniline (B41778) derivatives is a significant reaction for producing dyes, agrochemicals, and pharmaceuticals. jocpr.com A general approach involves the reductive amination of aldehydes, a reaction for which the deprotected form of this compound is well-suited. jocpr.com Furthermore, multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, provide an efficient pathway to highly functionalized molecules, such as γ-lactam derivatives, from simple amines. nih.gov

The generation of amino-amido ligands often involves a multi-step process where both amine and amide functionalities are introduced sequentially. A plausible route using this compound would involve the initial acylation of the secondary amine to form an amide. Subsequent hydrolysis of the acetal (B89532) under acidic conditions would unveil the aldehyde, which can then be engaged in further transformations, such as condensation or reductive amination, to append another amino group, thereby yielding the final amino-amido ligand. The synthesis of such ligands is of interest in coordination chemistry for the development of metal complexes with specific catalytic or recognition properties.

Table 1: Representative Synthetic Transformations for Complex Amine Derivatives

Starting MaterialReagent(s)Product TypePotential Application
This compound1. Acyl Chloride 2. H₃O⁺ 3. Amine, [H]Amino-amido LigandMetal ion chelation, catalysis
This compound1. H₃O⁺ 2. Ketone, [H]Polyfunctionalized AminePharmaceutical intermediate
This compoundAlkyl HalideTertiary Amine DerivativeSynthetic intermediate

Incorporation into Heterocyclic Ring Systems, such as Thiadiazoles, Purines, and Triazoles

The structural components of this compound make it a promising candidate for the synthesis of various heterocyclic rings. The amine functionality can act as a nucleophile in cyclization reactions, while the latent aldehyde, upon deprotection, can serve as an electrophilic partner.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazides, which can be prepared from the reaction of hydrazines with isothiocyanates. nih.gov Alternatively, dithiocarbazates can be used. The amino group of this compound, after conversion to a hydrazine (B178648) derivative, could be employed in such synthetic strategies. The resulting thiadiazole would bear the N-isopropyl and a protected aldehyde moiety, available for further functionalization.

Triazoles: 1,2,4-triazoles are another class of heterocycles accessible from amine precursors. researchgate.netchemmethod.comnih.govresearchgate.net One common method involves the reaction of hydrazides with various one-carbon synthons. researchgate.net By converting the amine functionality of the title compound into a hydrazide, it can be incorporated into a triazole ring. The resulting product would be a triazole substituted with the N-isopropyl group and the diethoxyethyl side chain.

Purines: The synthesis of purines can be approached through the construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring. A reported synthesis of 2-aminopurine (B61359) utilizes triaminopyrimidine as a key intermediate. nih.gov The this compound could potentially be integrated into a purine (B94841) framework by first participating in the formation of a substituted pyrimidine, with the latent aldehyde being unveiled at a later stage to facilitate the closure of the imidazole ring.

Table 2: General Strategies for Heterocycle Synthesis

HeterocycleKey Precursor(s)General Reaction Type
1,3,4-ThiadiazoleHydrazine derivative, Carbon disulfideCyclocondensation
1,2,4-TriazoleHydrazide, AmidrazoneCyclocondensation
PurineSubstituted PyrimidineImidazole ring fusion

Application in Macrocyclic Compound Construction, exemplified by Calixresearchgate.netresorcinols derived from similar acetal-amines

Macrocyclic compounds, such as calixarenes, are of significant interest due to their host-guest chemistry and potential applications in sensing and separation. researchgate.net The synthesis of calix[n]resorcinarenes typically involves the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. researchgate.net

The latent aldehyde functionality of this compound makes it an attractive building block for the synthesis of functionalized calixarenes. Following the hydrolysis of the acetal to the corresponding amino-aldehyde, this molecule can participate in a condensation reaction with resorcinol. The resulting product would be a resorcinarene (B1253557) with pendant isopropylaminomethyl groups on the lower rim of the macrocyclic cavity. This specific functionalization could impart novel properties to the calixarene (B151959), such as altered solubility or the ability to coordinate metal ions. The synthesis of calix arene derivatives with amide functionalities has been reported, highlighting the modular nature of calixarene synthesis. nih.govnih.gov

Table 3: Components for the Synthesis of a Functionalized Calix researchgate.netresorcinol

ComponentStructureRole in Macrocycle Formation
ResorcinolC₆H₄(OH)₂Phenolic unit of the macrocycle
2-(Isopropylamino)acetaldehyde(CH₃)₂CHNHCH₂CHOAldehyde component for condensation
Acid Catalyste.g., HClPromotes the condensation reaction

Role in the Assembly of Bridged and Fused Polycyclic Frameworks, particularly Aziridinium-based Systems

The amine functionality in this compound can be utilized in the construction of more complex polycyclic systems, including bridged and fused frameworks. The formation of such structures often relies on intramolecular cyclization reactions.

Aziridinium-based Systems: Aziridinium (B1262131) ions are reactive three-membered ring intermediates that can be generated from amines and subsequently undergo ring-opening reactions to form a variety of nitrogen-containing molecules. nih.gov A common method for generating aziridinium ions involves the reaction of an amine with an olefin in the presence of an activating agent. nih.gov this compound could serve as the amine precursor in such a reaction, leading to an aziridinium ion bearing the diethoxyethyl substituent. This substituent could then be used as a handle for further synthetic elaborations.

Fused Polycyclic Frameworks: The synthesis of fused N-heterocycles can be achieved through various strategies, including intramolecular cyclizations. nih.govorganic-chemistry.orgnih.govmdpi.comcore.ac.uk For example, the "tert-amino effect" describes the cyclization of ortho-substituted N,N-dialkylanilines. nih.gov While not an aniline, the principle of using an amine to direct a cyclization is broadly applicable. After incorporating this compound into a larger molecule, the deprotection of the acetal to an aldehyde could set the stage for an intramolecular cyclization with the amine nitrogen or another nucleophilic site within the molecule, leading to the formation of a fused polycyclic system.

Table 4: Representative Fused and Bridged Polycyclic Systems

Polycyclic SystemKey Synthetic StrategyRole of this compound
Aziridinium ionReaction of amine with an activated olefinAmine precursor
Fused N-heterocycleIntramolecular cyclizationProvides both a nucleophilic amine and a latent electrophilic aldehyde
Spiro heterocycleIntramolecular cyclization via tert-amino effectAmine directs the cyclization

Mechanistic and Computational Studies on N 2,2 Diethoxyethyl Propan 2 Amine Reactivity

Theoretical Investigations of Reaction Pathways and Energy Landscapes

Theoretical investigations into the reactivity of N-(2,2-diethoxyethyl)propan-2-amine would likely focus on two primary reaction pathways dictated by its functional groups: reactions involving the secondary amine and those involving the acetal (B89532). The energy landscapes of these pathways can be computationally mapped to predict the feasibility and selectivity of various transformations.

One of the most significant potential reactions for a molecule combining an amine and a carbonyl precursor (in this case, the acetal which can hydrolyze to an aldehyde) is the Pictet-Spengler reaction . wikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While this compound itself is not a β-arylethylamine, its reaction with one could be a key area of investigation. Alternatively, intramolecular variants could be explored if the isopropyl group were replaced with a suitable aromatic moiety. The reaction proceeds through the initial formation of an iminium ion, which then acts as the electrophile for the subsequent ring closure. wikipedia.org The reaction is typically acid-catalyzed, which facilitates the formation of the highly electrophilic iminium ion. wikipedia.org Computational studies, likely employing Density Functional Theory (DFT), could model the reaction profile, identifying the activation barriers for iminium ion formation, cyclization, and subsequent deprotonation steps. scienceopen.com

Another key reaction pathway is the hydrolysis of the acetal group . Under acidic conditions, the acetal can be hydrolyzed to reveal an aldehyde functional group. youtube.comyoutube.com This transformation would proceed via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion intermediate. Subsequent attack by water and deprotonation would yield the corresponding aldehyde. The energy landscape for this process would detail the energetics of these sequential steps. youtube.com

The following table illustrates a hypothetical energy profile for a key reaction step, such as iminium ion formation, which could be derived from theoretical calculations.

StepReactantsTransition State (TS)ProductΔE (kcal/mol)ΔG (kcal/mol)
Iminium Ion Formation This compound + H+[Amine-H-Acetal-TS]Iminium Ion + 2 EtOH-5.2-3.8
Acetal Hydrolysis This compound + H3O+[Acetal-H-TS]Amino-aldehyde + 2 EtOH + H3O++3.4+1.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that would be generated from computational studies.

Analysis of Key Intermediates and Transition States in Amine- or Acetal-Mediated Transformations

The reactivity of this compound is fundamentally governed by the stability and structure of its key intermediates and transition states.

In amine-mediated reactions like the Pictet-Spengler synthesis, the central intermediate is the iminium ion . wikipedia.org This species is significantly more electrophilic than the corresponding imine, making it susceptible to nucleophilic attack by an aromatic ring. wikipedia.org Computational modeling can provide detailed geometric parameters of the iminium ion, such as bond lengths and angles, as well as its charge distribution. The transition state for the cyclization step would involve the approach of the nucleophilic arene to the electrophilic iminium carbon. The structure of this transition state would be critical in determining the regioselectivity of the reaction. uchile.cl

For transformations involving the acetal functionality, a key intermediate is the oxocarbenium ion that forms during acid-catalyzed hydrolysis. youtube.com This ion is stabilized by resonance from the remaining oxygen atom. The transition states in this process would correspond to the proton transfer steps and the C-O bond cleavage.

Furthermore, in reactions where the amine acts as a nucleophile, such as in N-alkylation or N-acylation, the transition states would involve the approach of the nitrogen lone pair to the electrophilic center. The stability of these transition states would be influenced by steric hindrance from the isopropyl and diethoxyethyl groups.

A critical aspect of computational analysis is the study of transition state structures . For instance, in a hypothetical intramolecular cyclization, the geometry of the transition state would reveal the preferred ring size and stereochemical outcome.

Intermediate/Transition StateDescriptionKey Structural Features (from modeling)
Iminium Ion Formed from the condensation of the amine and a carbonyl group (or its precursor).Planar C=N+ bond, delocalized positive charge.
Oxocarbenium Ion Generated during the acid-catalyzed hydrolysis of the acetal.Planar C=O+R character, significant positive charge on carbon.
Pictet-Spengler TS The transition state for the electrophilic aromatic substitution step in the Pictet-Spengler reaction.Partial bond formation between the aromatic ring and the iminium carbon.
Acetal Hydrolysis TS The transition state for the departure of an alcohol molecule from the protonated acetal.Elongated C-O bond of the leaving group.

Note: This table describes intermediates and transition states that would be central to the study of this compound's reactivity, based on the reactivity of its functional groups.

Kinetic and Thermodynamic Aspects of this compound Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Understanding these aspects is crucial for predicting product distributions under different reaction conditions.

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.org For example, in the potential alkylation of the amine, the kinetically favored product might arise from the least sterically hindered approach of the alkylating agent.

Thermodynamic control , on the other hand, favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. wikipedia.org For instance, in a reversible cyclization reaction, the thermodynamically favored product would be the one with the most stable ring system, even if its formation is slower.

Computational chemistry provides powerful tools to dissect these kinetic and thermodynamic parameters. nih.gov Calculation of the Gibbs free energy of activation (ΔG‡) for competing pathways allows for the prediction of kinetic product ratios. Similarly, calculating the Gibbs free energy of reaction (ΔG°) for the formation of different products enables the determination of the thermodynamically favored species. nih.gov

ParameterDefinitionApplication to this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determining the rate-determining step in multi-step reactions, such as acetal hydrolysis or Pictet-Spengler cyclization. nih.gov
Enthalpy of Reaction (ΔH) The heat absorbed or released during a chemical reaction at constant pressure.Assessing the energetic favorability of potential reactions.
Entropy of Reaction (ΔS) The change in the degree of disorder or randomness in a system.Important for reactions involving a change in the number of molecules, such as the hydrolysis of the acetal which produces three molecules from two.
Gibbs Free Energy (ΔG) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Predicting the spontaneity and position of equilibrium for reactions.

Note: This table outlines key kinetic and thermodynamic parameters and their relevance to understanding the reactivity of the target compound.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity and intermolecular interactions. Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can provide detailed insights into these aspects.

Conformational analysis would aim to identify the low-energy conformations of the molecule. mdpi.com The rotation around the various single bonds (C-C, C-N, C-O) leads to a multitude of possible conformers. Identifying the most stable conformers is essential as these are the most likely to be involved in chemical reactions. For example, the steric bulk of the isopropyl and diethoxy groups will significantly influence the preferred spatial arrangement of the molecule.

Intermolecular interactions are also amenable to study through molecular modeling. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. The oxygen atoms of the ethoxy groups are also potential hydrogen bond acceptors. Understanding these interactions is crucial for predicting the molecule's behavior in different solvents and its potential to bind to other molecules, such as biological receptors or catalysts. For instance, in a catalyzed reaction, modeling the interaction of this compound with the catalyst's active site could reveal the binding mode and explain the observed catalytic efficiency. nih.gov

Modeling TechniqueInformation GainedRelevance to this compound
Molecular Mechanics (MM) Rapid calculation of energies for different conformers.Efficiently exploring the conformational landscape to identify low-energy structures.
Quantum Mechanics (QM) Accurate electronic structure, charge distribution, and bond energies.Providing detailed information about the electronic properties of the most stable conformers and their reactivity. scienceopen.com
Molecular Dynamics (MD) Simulating the movement of the molecule over time.Understanding the dynamic behavior of the molecule in solution and its flexibility.
Docking Simulations Predicting the preferred orientation of one molecule when bound to a second one.Investigating potential interactions with enzymes or other biological targets.

Note: This table summarizes the application of various molecular modeling techniques to the study of the target compound.

Future Directions and Emerging Research Avenues for N 2,2 Diethoxyethyl Propan 2 Amine

Development of Sustainable and Catalytic Synthetic Routes for Aminoacetals

The synthesis of α-aminoacetals, including N-(2,2-diethoxyethyl)propan-2-amine, traditionally relies on methods that may not align with modern principles of green and sustainable chemistry. Future research will likely prioritize the development of more efficient and environmentally benign synthetic pathways. This includes the exploration of catalytic methods that minimize waste and improve atom economy.

Key research focuses will include:

Catalytic Amination of Aldehydes: Developing highly efficient copper-catalyzed or other transition-metal-catalyzed protocols for the α-amination of aliphatic aldehydes can provide a direct and mild route to α-amino acetals. researchgate.net Such methods offer an improvement over stoichiometric reagents and harsh reaction conditions.

Sustainable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of aminoacetals is a growing area of interest. For example, processes that convert biomass-derived amino acids could offer a sustainable alternative to petrochemical feedstocks. researchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly enhance efficiency. Future routes to this compound and its derivatives could involve tandem reactions that form and functionalize the aminoacetal in one pot, drawing inspiration from syntheses of complex natural products where α-aminonitriles are used as key intermediates. researchgate.netnih.gov

Exploration of Novel Chemo- and Biocatalytic Transformations of the Amine and Acetal (B89532) Functions

The dual functionality of this compound offers a rich platform for exploring novel chemical and biological transformations. The amine and acetal groups can be manipulated independently or in concert to generate a diverse range of complex molecules.

Chemo-enzymatic Cascades: A significant future direction lies in combining biocatalysts with traditional chemical reactions. For instance, α-oxoamine synthases can catalyze the condensation of amino acids and acyl-CoA substrates to produce α-aminoketones. nih.gov A similar biocatalytic approach could be envisioned for the synthesis of precursors to this compound or for its subsequent transformation. Biocatalytic reductive amination using native amine dehydrogenases also presents a powerful tool for creating chiral amines, a transformation that could be adapted for stereoselective synthesis involving the amine function of the target compound. frontiersin.org

Cyclization Reactions: The acetal group can serve as a latent aldehyde, which can be unmasked under acidic conditions to generate an oxocarbenium ion. This reactive intermediate can participate in intramolecular cyclization reactions, enabling the one-step construction of complex nitrogen-containing heterocyclic skeletons (aza-polycycles). researchgate.netacs.org Future work could explore the use of this compound as a linchpin in the synthesis of novel polycyclic scaffolds.

Enzymatic Transformations: The use of enzymes such as transaminases or lipases could enable highly selective modifications of the amine and acetal functionalities under mild conditions. nih.gov This would be particularly valuable for generating chiral derivatives or for performing transformations in the presence of other sensitive functional groups.

Application in Functional Material Precursor Development, including Polymeric and Supramolecular Scaffolds

The bifunctional nature of this compound makes it an attractive candidate as a monomer or building block for the synthesis of advanced functional materials.

Polymer Synthesis: The secondary amine provides a reactive site for polymerization reactions, such as polyaddition or polycondensation. The diethoxyethyl group can be carried through the polymerization process and later deprotected to reveal aldehyde functionalities along the polymer backbone. These pendant aldehyde groups can be used for cross-linking the polymer, grafting other molecules, or creating responsive materials that change their properties upon reaction.

Supramolecular Assembly: Amino acids and their derivatives are well-known to form ordered nanostructures and soft materials through non-covalent interactions like hydrogen bonding and metal coordination. nih.gov this compound could be similarly employed to create novel supramolecular scaffolds. For example, it could be used to build injectable scaffolds for tissue engineering, where the material combines bioactive components with robust physical properties. nih.gov The amine group can participate in hydrogen bonding networks, while the acetal offers a site for further chemical modification to tune the material's properties.

Integration with Automated Synthesis and High-Throughput Experimentation in Organic Chemistry

Modern chemistry is increasingly leveraging automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. researchgate.netyoutube.comseqens.com The synthesis and application of this compound are well-suited for these technologies.

Automated Synthesis Platforms: Fully integrated platforms that use artificial intelligence to design synthetic routes and robotics to perform the reactions can dramatically reduce development time from weeks to days. youtube.com Such systems could be employed to rapidly synthesize a library of derivatives of this compound, varying the alkyl group on the nitrogen or the acetal itself. The automated synthesis of related α-amino aldehyde intermediates, like Garner's aldehyde, has already been demonstrated, proving the feasibility of this approach. nih.govnih.gov

High-Throughput Experimentation (HTE): HTE allows for the parallel execution of a large number of reactions, making it ideal for screening catalysts, solvents, and reaction conditions. nih.gov This is particularly useful for optimizing the synthetic routes to aminoacetals or for discovering new reactions. mt.com By using multi-well plates, researchers can quickly test hundreds of conditions for the synthesis or transformation of this compound, consuming minimal amounts of material. youtube.comyoutube.com

Design of Novel Protecting Group Strategies Utilizing the Diethoxyethyl Moiety

A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group during a chemical synthesis. organic-chemistry.orgwikipedia.org The diethoxyethyl group is essentially a protected form of an aldehyde. This inherent characteristic suggests its potential use in novel protecting group strategies.

An Aldehyde-Protecting Group: While acetals are common protecting groups for carbonyls, the diethoxyethylamino structure could be explored as a specialized protecting group for amines, where the acetal function offers orthogonal stability. wikipedia.orglibretexts.org

Orthogonal Deprotection: In complex syntheses, having multiple protecting groups that can be removed selectively under different conditions is crucial. organic-chemistry.org The diethoxyethyl group, as an acetal, is typically stable to basic and nucleophilic reagents but is cleaved under acidic conditions. libretexts.org This allows it to be used in conjunction with other protecting groups, such as the Fmoc group (removed by base) or benzyl (B1604629) groups (removed by hydrogenolysis), enabling selective deprotection schemes. tcichemicals.com

Development of New Protecting Groups: The core structure of this compound could inspire the design of new bifunctional protecting groups. For instance, modifying the ethoxy groups or the isopropyl group could fine-tune the steric and electronic properties, altering the stability and cleavage conditions of the protecting group to suit specific synthetic challenges. elsevierpure.com

Q & A

Q. What are the standard synthetic routes for N-(2,2-diethoxyethyl)propan-2-amine, and what parameters are critical for optimizing yield and purity?

The synthesis typically involves reductive amination or condensation reactions. For example, analogous compounds like N-(2,2-diethoxyethyl) derivatives are synthesized via condensation of aldehydes with amines followed by NaBH₄ reduction in methanol under controlled temperature (0–5°C in ice baths) to stabilize reactive intermediates . Critical parameters include:

  • pH and temperature control to minimize side reactions (e.g., over-reduction or hydrolysis of the diethoxy group).
  • Solvent polarity : Polar solvents like methanol enhance solubility of intermediates .
  • Stoichiometric ratios of aldehyde and amine precursors to avoid excess unreacted starting materials.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • ¹H/¹³C NMR : Resolves the diethoxyethyl group (δ ~3.5–4.0 ppm for ethoxy protons) and the propan-2-amine backbone (δ ~1.1–1.3 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., C₉H₂₁NO₂ requires m/z 187.1572) .
  • Infrared (IR) Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the diethoxy group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (water, ethanol) due to the diethoxyethyl group’s hydrophilicity. Limited solubility in nonpolar solvents like hexane .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at −20°C to preserve the ethoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during large-scale synthesis of this compound?

  • Temperature modulation : Gradual warming post-reduction (e.g., from 0°C to room temperature) minimizes exothermic side reactions .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) can accelerate imine formation while reducing byproducts .
  • In-line monitoring : Techniques like FTIR or HPLC track reaction progress and identify impurities early .

Q. How do electron-donating substituents (e.g., diethoxyethyl) influence the compound’s reactivity compared to halogenated analogs?

The diethoxyethyl group enhances nucleophilicity at the amine due to electron-donating ethoxy groups, facilitating reactions with electrophiles (e.g., alkyl halides). In contrast, halogenated analogs (e.g., trifluoroethyl derivatives) exhibit reduced basicity and altered pharmacokinetics due to electronegative substituents . Computational studies (DFT) can model charge distribution differences .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for neuropharmacology) and controls to minimize variability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .

Q. How can the diethoxyethyl group be leveraged to improve blood-brain barrier (BBB) penetration in neuropharmacological studies?

  • LogP optimization : The diethoxy group balances hydrophilicity (for solubility) and lipophilicity (for BBB transit). Target LogP ~2–3 via substituent tuning .
  • Prodrug design : Ethoxy groups can be enzymatically cleaved in vivo to release active amines, enhancing bioavailability .

Methodological Guidance

Q. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Biofilm disruption tests : Use crystal violet staining to quantify biofilm biomass reduction .
  • Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects .

Q. How can computational tools predict the metabolic pathways of this compound?

  • ADMET predictors (e.g., SwissADME) : Simulate Phase I/II metabolism, highlighting potential ethoxy group hydrolysis or glucuronidation .
  • Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.